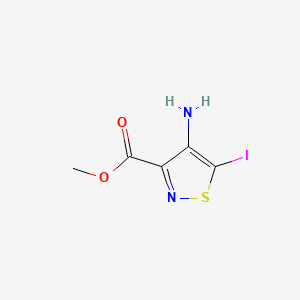
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a hydroxyl group on a cyclobutane ring makes it a valuable compound for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the hydrofluoromethylation of alkenes using fluoroiodomethane (CH2FI) under silyl radical-mediated conditions . This reaction is activated by blue LED light and involves the use of (Me3Si)3SiH as a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with biological molecules through its fluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing molecular targets and pathways. The fluoromethyl group, in particular, can enhance the metabolic stability of the compound, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 1-(trifluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 1-(chloromethyl)-3-hydroxycyclobutane-1-carboxylate
Uniqueness
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of a single fluorine atom in the fluoromethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDSUBIYAFAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
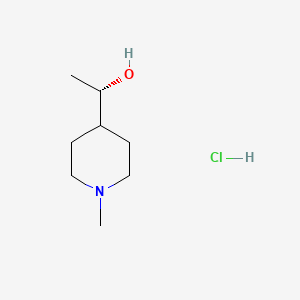
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
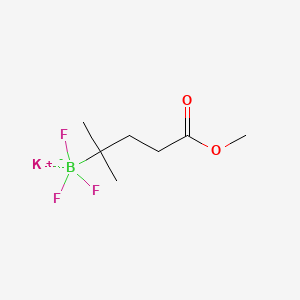
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
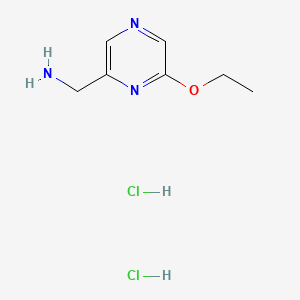
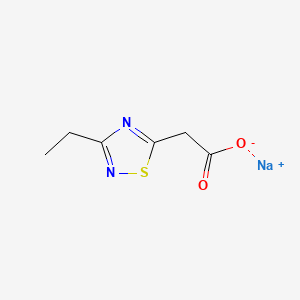
![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
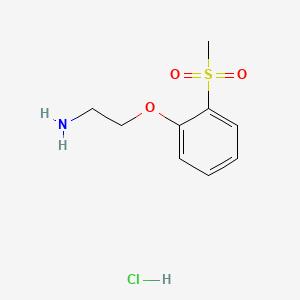

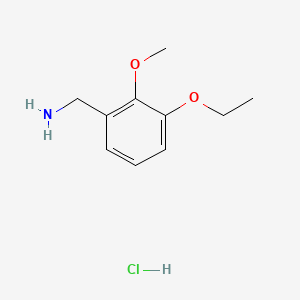
![2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane](/img/structure/B6608244.png)
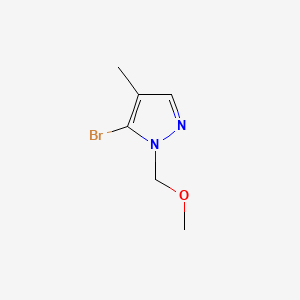
![1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride](/img/structure/B6608259.png)
